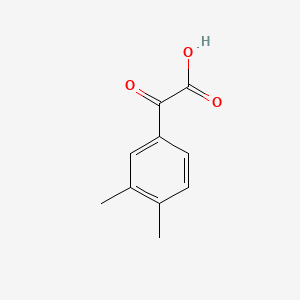

3,4-Dimethylphenylglyoxylic acid

Descripción general

Descripción

3,4-Dimethylphenylglyoxylic acid is an organic compound characterized by the presence of a phenyl ring substituted with two methyl groups at the 3 and 4 positions and a glyoxylic acid moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethylphenylglyoxylic acid typically involves the oxidation of 3,4-dimethylacetophenone. This can be achieved using various oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions. The reaction proceeds through the formation of an intermediate, which is further oxidized to yield the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The choice of oxidizing agents and reaction conditions is optimized to maximize yield and minimize by-products.

Análisis De Reacciones Químicas

Types of Reactions: 3,4-Dimethylphenylglyoxylic acid can undergo various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the glyoxylic acid moiety to an alcohol or aldehyde.

Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the phenyl ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and other strong oxidizing agents.

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

Substitution: Halogenating agents, nitrating agents, and sulfonating agents under appropriate conditions.

Major Products Formed:

Oxidation: Carboxylic acids, ketones, and aldehydes.

Reduction: Alcohols and aldehydes.

Substitution: Halogenated, nitrated, and sulfonated derivatives.

Aplicaciones Científicas De Investigación

3,4-Dimethylphenylglyoxylic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 3,4-Dimethylphenylglyoxylic acid involves its interaction with various molecular targets and pathways. The glyoxylic acid moiety can participate in nucleophilic addition reactions, while the phenyl ring can undergo electrophilic aromatic substitution. These interactions can modulate biological pathways and lead to specific effects depending on the context of use.

Comparación Con Compuestos Similares

Phenylglyoxylic acid: Lacks the methyl substitutions on the phenyl ring.

2,4-Dimethylphenylglyoxylic acid: Methyl groups are positioned differently on the phenyl ring.

3,5-Dimethylphenylglyoxylic acid: Methyl groups are at the 3 and 5 positions.

Uniqueness: 3,4-Dimethylphenylglyoxylic acid is unique due to the specific positioning of the methyl groups, which can influence its chemical reactivity and interactions

Actividad Biológica

3,4-Dimethylphenylglyoxylic acid (DMPGA) is an organic compound that has garnered attention for its potential biological activities. This article delves into the synthesis, biological properties, mechanisms of action, and relevant case studies related to DMPGA.

Chemical Structure:

- Molecular Formula: C10H10O3

- Molecular Weight: 178.19 g/mol

DMPGA can be synthesized through various methods, typically involving the oxidation of 3,4-dimethylphenylacetaldehyde or similar precursors. The reaction conditions must be optimized to ensure high yield and purity.

Biological Activities

DMPGA has been investigated for several biological activities, which include:

- Antimicrobial Properties: Studies have shown that DMPGA exhibits significant antimicrobial activity against various bacterial strains. The compound's ability to disrupt bacterial cell membranes has been proposed as a mechanism of action.

- Anticancer Effects: Preliminary research indicates that DMPGA may inhibit cancer cell proliferation. In vitro studies have demonstrated its potential to induce apoptosis in different cancer cell lines, suggesting a role in cancer treatment strategies.

- Enzyme Inhibition: DMPGA has been reported to inhibit specific enzymes involved in metabolic pathways, which could contribute to its therapeutic effects. For example, it may interact with enzymes linked to inflammation and cancer progression.

The mechanism by which DMPGA exerts its biological effects is not fully understood but may involve:

- Interaction with Cellular Targets: DMPGA likely interacts with various biomolecules, including proteins and nucleic acids, affecting their function.

- Modulation of Signaling Pathways: The compound may influence signaling pathways associated with cell growth and apoptosis, particularly in cancer cells.

- Reactive Oxygen Species (ROS) Generation: Some studies suggest that DMPGA can induce oxidative stress in cells, leading to apoptosis.

Table 1: Summary of Biological Activities of DMPGA

Case Study: Anticancer Activity

In a recent study, DMPGA was tested on several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The results indicated that DMPGA significantly reduced cell viability at concentrations ranging from 10 to 50 µM. Flow cytometry analysis revealed that the compound induced apoptosis through the activation of caspase pathways.

Table 2: IC50 Values of DMPGA Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| A549 | 30 |

| HeLa | 20 |

Propiedades

IUPAC Name |

2-(3,4-dimethylphenyl)-2-oxoacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-6-3-4-8(5-7(6)2)9(11)10(12)13/h3-5H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISPFBCQRXZHOGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70190265 | |

| Record name | 3,4-Dimethylphenylglyoxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70190265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36799-48-1 | |

| Record name | 3,4-Dimethylphenylglyoxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036799481 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dimethylphenylglyoxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70190265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-DIMETHYLPHENYLGLYOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L3J052ZI94 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.